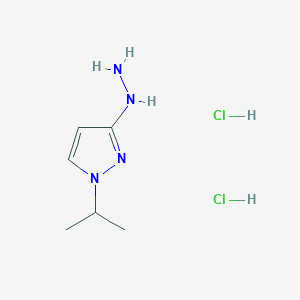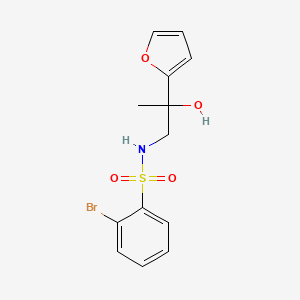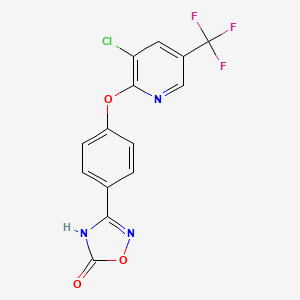![molecular formula C23H19N5O2S B2603895 N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-44-1](/img/structure/B2603895.png)
N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C23H19N5O2S . It has an average mass of 429.494 Da and a monoisotopic mass of 429.125946 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .科学的研究の応用
Pharmacological Potential
N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine and its derivatives have been explored for various pharmacological applications. Research has shown that certain derivatives exhibit promising H1-antihistaminic activity. A study by Alagarsamy et al. (2009) synthesized a series of novel compounds and found that one, in particular, demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, with negligible sedation compared to the standard antihistamine chlorpheniramine maleate. This suggests potential for the development of new classes of antihistamines based on this chemical framework Alagarsamy et al., 2009.
Antimicrobial Activities
Derivatives of this compound have also been investigated for their antimicrobial properties. Bektaş et al. (2007) reported the synthesis of novel 1,2,4-triazole derivatives and tested them for antimicrobial activity. Some of these compounds exhibited good to moderate activities against various microorganisms, indicating the potential for the development of new antimicrobial agents Bektaş et al., 2007.
Antidepressant and Adenosine Receptor Antagonism
Another area of interest is the potential antidepressant properties and adenosine receptor antagonism. Sarges et al. (1990) discovered a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines that showed promising activity in reducing immobility in rats' behavioral despair model, suggesting rapid-onset antidepressant effects. These compounds also demonstrated high affinity for adenosine A1 and A2 receptors, providing a foundation for the development of novel antidepressants Sarges et al., 1990.
Anticancer Activity
The structural motif of this compound has also been explored for anticancer activity. Reddy et al. (2015) synthesized a series of triazolo[4,3-a]quinoline derivatives and tested them against human neuroblastoma and colon carcinoma cell lines. Some derivatives showed significant cytotoxicity, highlighting the potential for anticancer drug development Reddy et al., 2015.
将来の方向性
The future directions for “N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” could involve further optimization and development to new antitubercular and anti-HIV agents . The results obtained from studies confirm that the synthesized and biologically evaluated triazoloquinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities .
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c1-2-16-12-14-17(15-13-16)24-21-19-10-6-7-11-20(19)28-22(25-21)23(26-27-28)31(29,30)18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLZQVCOAZKYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid](/img/structure/B2603814.png)
![(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B2603815.png)



![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2603824.png)
![2,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2603825.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2603826.png)
![N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2603827.png)

![[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2603829.png)

![Methyl 3-{[(5-chloro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2603832.png)
